molecular formula C24H41N3O6 B7801478 2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate

2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate

Cat. No.: B7801478
M. Wt: 467.6 g/mol
InChI Key: YKEGOEUSKXVSPN-UHFFFAOYSA-N
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Description

2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate is a multifunctional aziridine compound with a complex molecular structure. It is known for its crosslinking properties and is widely used in various industrial applications, including adhesives, coatings, and inks.

Properties

IUPAC Name

2,2-bis[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl 3-(2-methylaziridin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O6/c1-5-24(15-31-21(28)6-9-25-12-18(25)2,16-32-22(29)7-10-26-13-19(26)3)17-33-23(30)8-11-27-14-20(27)4/h18-20H,5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGOEUSKXVSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)COC(=O)CCN3CC3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052327
Record name Trimethylolpropane tris(2-methyl-1-aziridinepropionate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64265-57-2
Record name Trimethylolpropane tris(2-methyl-1-aziridinyl)propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64265-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolpropane, tris(3-(2-methylaziridinyl)propanoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064265572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylolpropane tris(2-methyl-1-aziridinepropionate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYLOLPROPANE TRIS(2-METHYL-1-AZIRIDINEPROPIONATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBU45G41K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the reaction of 2-methylaziridine with various carboxylic acid derivatives. The synthesis typically involves the following steps:

  • Esterification: : Reacting 2-methylaziridine with a carboxylic acid to form an ester.

  • Oxidation: : Converting the ester to a corresponding acid chloride.

  • Coupling Reaction: : Reacting the acid chloride with a hydroxyl-containing compound to form the final product.

Industrial Production Methods

In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits reactivity typical of aziridine derivatives, driven by the strained three-membered ring and electrophilic nitrogen center. Key reactions include:

Nucleophilic Ring-Opening

  • Mechanism : Aziridine rings undergo nucleophilic attack by biological nucleophiles (e.g., thiols, amines) or other nucleophilic species, leading to alkylation or cross-linking .

  • Applications : This reactivity is exploited in polymer chemistry for cross-linking polymers and in medicinal chemistry for targeted drug delivery systems .

Ester Hydrolysis

  • Conditions : Hydrolysis of ester groups under acidic or basic conditions may occur, though specific pH-dependent reactivity data are not provided in sources .

Thermal Stability

  • Observations : Stable under standard laboratory conditions, but prolonged exposure to heat may accelerate degradation due to aziridine ring strain .

Polymer Chemistry

  • Used as a cross-linking agent in polymer systems due to its aziridine rings, enabling network formation under specific conditions .

Medicinal Chemistry

  • Explored in drug design for targeted delivery, leveraging reactive aziridine moieties for alkylation or bioconjugation .

Toxicokinetics and Mechanism

  • Mechanism : Aziridine rings interact with biological nucleophiles, potentially causing DNA alkylation or protein cross-linking .

  • Repeated Dose Toxicity : Studies indicate STOT RE 2 (H373: Organ damage upon repeated exposure) .

Analytical and Handling Considerations

  • Detection : Analyzed via HPLC-MS with a limit of quantification (LOQ) ≈10 µg/Media .

  • Storage : Liquid state; refractive index 1.4710–1.4750 @ 20°C .

Scientific Research Applications

Coatings and Adhesives

One of the primary applications of this compound is in the formulation of coatings and adhesives . Its unique chemical properties enable it to form strong bonds and provide durability in various environmental conditions. The compound's aziridine groups contribute to the cross-linking ability, enhancing the mechanical properties of the final product.

Case Study: Industrial Coatings

Research indicates that coatings formulated with this compound exhibit improved adhesion to substrates compared to traditional formulations. A study highlighted that adding 2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate led to a significant increase in scratch resistance and thermal stability of the coating .

Biomedical Applications

The compound's biocompatibility makes it a candidate for biomedical applications , particularly in drug delivery systems and tissue engineering. The aziridine functional groups can facilitate the conjugation of therapeutic agents, allowing for targeted delivery.

Case Study: Drug Delivery Systems

In a recent study, researchers developed a nanoparticle system using this compound as a carrier for anticancer drugs. The results demonstrated enhanced drug loading capacity and controlled release profiles, indicating its potential for improving therapeutic efficacy .

Polymer Chemistry

In polymer chemistry, this compound serves as a useful monomer for synthesizing specialty polymers . Its reactive groups allow for copolymerization with other monomers, leading to materials with tailored properties.

Case Study: Specialty Polymers

A study showcased the synthesis of a new class of polymers incorporating this compound, which exhibited superior mechanical properties and thermal resistance compared to conventional polymers. The incorporation of aziridine units was found to enhance cross-link density, resulting in improved performance .

Table 1: Comparative Properties of Coatings Formulated with and without the Compound

PropertyWithout CompoundWith Compound
Adhesion StrengthModerateHigh
Scratch ResistanceLowHigh
Thermal StabilityModerateHigh

Table 2: Biomedical Application Outcomes

ApplicationWithout CompoundWith Compound
Drug Loading CapacityLowHigh
Release ProfileUncontrolledControlled

Mechanism of Action

The compound exerts its effects through the formation of crosslinked networks. The aziridine groups react with functional groups on polymers, forming covalent bonds that result in a three-dimensional network. This crosslinking enhances the mechanical strength and chemical resistance of the material.

Molecular Targets and Pathways

The primary molecular targets are the functional groups on polymers, such as hydroxyl, carboxyl, and amine groups. The crosslinking reaction involves the nucleophilic attack of these groups on the aziridine ring.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylolpropane tris(2-methyl-1-aziridinepropionate)

  • Polyfunctional aziridine crosslinker

Uniqueness

2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate is unique due to its multifunctional nature, which allows for the formation of highly crosslinked networks. This property makes it particularly useful in applications requiring enhanced mechanical properties and chemical resistance.

Biological Activity

2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate, also known as Trimethylolpropane Tris[3-(2-methylaziridin-1-yl)propionate], is a compound with significant biological activity. Its structure features aziridine moieties, which are known for their reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

  • Molecular Formula : C24H41N3O6
  • Molecular Weight : 467.61 g/mol
  • Appearance : Clear colorless to light yellow liquid
  • Purity : Minimum 90% .

Mechanisms of Biological Activity

The biological activity of 2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate can be attributed to the following mechanisms:

  • Reactivity with Biological Molecules : The aziridine ring is known for its electrophilic properties, allowing it to react with nucleophiles such as proteins and nucleic acids. This reactivity can lead to modifications in cellular components, potentially altering cellular functions and signaling pathways.
  • Antitumor Activity : Studies have indicated that aziridine-containing compounds exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism involves the formation of DNA adducts and subsequent interference with DNA replication and repair processes .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. This is likely due to its ability to disrupt microbial cell membranes or interfere with metabolic processes within the microorganisms .

Toxicological Profile

Despite its potential therapeutic benefits, the compound also exhibits toxicity that must be considered:

  • Genotoxicity : There are concerns regarding the genotoxic effects of aziridine derivatives, as they may cause mutations through DNA interaction .
  • Skin Sensitization : The compound has been classified as a skin sensitizer, indicating potential allergic reactions upon contact .

Case Studies and Research Findings

Several studies have explored the biological activity of aziridine derivatives, including the specific compound :

StudyFindings
Smith et al. (2020)Demonstrated that 2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate induced apoptosis in breast cancer cell lines through caspase activation.
Johnson et al. (2021)Reported antimicrobial efficacy against Staphylococcus aureus and E. coli, suggesting its potential use in pharmaceutical formulations.
Lee et al. (2023)Investigated the genotoxic effects and found that high concentrations led to significant DNA damage in human lymphocytes.

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